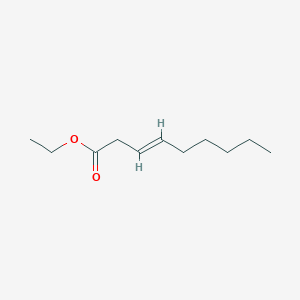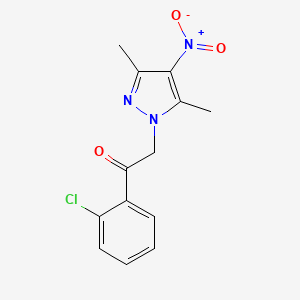![molecular formula C17H24ClNO2 B1226375 2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide](/img/structure/B1226375.png)
2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide is a member of oxanes.
Scientific Research Applications
Radiosynthesis for Studies on Metabolism and Mode of Action
Research by Latli and Casida (1995) involved the synthesis of chloroacetanilide herbicide acetochlor, structurally similar to 2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide, for high-specific-activity studies on metabolism and mode of action. Tritium gas and palladium on carbon were used in the process (Latli & Casida, 1995).
Metabolism in Human and Rat Liver Microsomes
Coleman et al. (2000) compared the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide, in human and rat liver microsomes. They found that these compounds were metabolized differently in human and rat liver microsomes, indicating species-specific pathways (Coleman et al., 2000).
Synthesis and Structural Investigation
Nikonov et al. (2016) synthesized derivatives of N-(2-hydroxyphenyl)acetamide, which is structurally related to the specified compound. They used techniques like NMR spectroscopy, X-ray single-crystal analysis, and FTIR spectroscopy for structural investigation (Nikonov et al., 2016).
Reaction with Styrene to Form Benzothiopyrans
Ishibashi et al. (1985) studied the reaction of 2-chloro-N, N-dimethyl-2-(phenylthio) acetamide with styrene, which is relevant to the chemical behavior of 2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide. They discovered a new route to form benzothiopyrans, indicating potential applications in organic synthesis (Ishibashi et al., 1985).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) synthesized and analyzed compounds, including 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, for analgesic and anti-inflammatory activities. This research indicates potential therapeutic applications of such compounds (Alagarsamy et al., 2015).
Antibacterial Activity
Desai et al. (2008) synthesized and evaluated 2-chloro-N-derivatives for their antibacterial activity. They demonstrated that these compounds have moderate to good activity against various bacteria, suggesting potential use in antibacterial treatments (Desai et al., 2008).
properties
Product Name |
2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H24ClNO2/c1-16(2)13-17(9-11-21-16,8-10-19-15(20)12-18)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,19,20) |
InChI Key |
VGXDOXJYAHWVLW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)(CCNC(=O)CCl)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CC(CCO1)(CCNC(=O)CCl)C2=CC=CC=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)
![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)
![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)
![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)

![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)
![N-[4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1226305.png)

![N2-[5-(4-chlorophenyl)-2-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1226312.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1226314.png)
![2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1226315.png)
